molecular formula C20H20N4O4S2 B2865431 N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941984-86-7

N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2865431
CAS No.: 941984-86-7
M. Wt: 444.52
InChI Key: WJIIMONPBZAFSE-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a thiazole ring via an ethyl chain, terminating in a sulfamoylphenethyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting pathways involving inflammation or kinase modulation .

Properties

IUPAC Name

N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c21-30(27,28)17-8-6-14(7-9-17)10-11-22-18(25)12-16-13-29-20(23-16)24-19(26)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,25)(H2,21,27,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIIMONPBZAFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Human Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfamoyl group likely improves aqueous solubility compared to halogenated analogs like 4d but may reduce membrane permeability versus bromophenyl derivatives .
  • Morpholinomethyl (in 4d) and piperazinyl (in 4e) groups enhance solubility through ionization at physiological pH .

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound features three distinct domains:

  • Benzamide moiety : Provides aromatic stacking potential and hydrogen-bonding sites.
  • 2-Aminothiazole core : Imparts metabolic stability and metal-coordinating properties.
  • 4-Sulfamoylphenethylaminoethyl ketone linker : Confers solubility and target-binding specificity.

Retrosynthetic disconnection suggests three primary fragments (Figure 1A):

  • Fragment A : Benzoyl chloride for amide formation.
  • Fragment B : 2-Aminothiazole derivatives functionalized at C4.
  • Fragment C : 4-Sulfamoylphenethylamine coupled via ketone linker.

This approach aligns with modular strategies reported for analogous sulfonamide-thiazole hybrids.

Synthetic Strategies and Methodological Comparisons

Multi-Step Convergent Synthesis

Synthesis of 4-(2-Oxo-2-aminoethyl)thiazole Intermediate

2-Aminothiazole (1 ) undergoes regioselective alkylation at C4 using ethyl bromoacetate in DMF with K₂CO₃ (Scheme 1A). The resulting 4-(2-ethoxy-2-oxoethyl)thiazole (2 ) is hydrolyzed to 4-(2-oxoethyl)thiazole (3 ) using LiOH/THF/H₂O (1:1), achieving 85% yield.

Benzamide Coupling

The amine intermediate (5 ) reacts with benzoyl chloride (1.5 eq) in dichloromethane (DCM) using Et₃N (2 eq) as base (Scheme 1B). After 4 h at 0°C, the crude product is recrystallized from ethanol/water (3:1) to yield 82% pure title compound.

Multicomponent Reaction (MCR) Approach

Ugi-4CR methodology enables single-pot synthesis (Figure 2):

  • Components :
    • Amine: 4-Sulfamoylphenethylamine
    • Carbonyl: Glyoxylic acid
    • Isocyanide: 2-Isocyano-4-(benzoylamino)thiazole
    • Acid: TFA (catalyst)
  • Conditions : MeOH, 50°C, 24 h

  • Yield : 68% after HPLC purification (C18, 70% MeCN/H₂O).

While efficient, this method requires pre-functionalized isocyanide components, limiting substrate scope compared to stepwise synthesis.

Process Optimization and Critical Parameters

Sulfonylation Efficiency

Using 4-sulfamoylbenzenesulfonyl chloride vs. chlorosulfonation:

Sulfonylation Agent Solvent Temp (°C) Yield (%)
Sulfonyl chloride DCM/Et₃N 0→25 78
ClSO₃H Pyridine 80 42

Sulfonyl chloride derivatives prevent over-sulfonation and improve regioselectivity.

Amide Coupling Agents

Comparative analysis of coupling reagents:

Reagent Solvent Time (h) Yield (%)
EDCl/HOBt DCM 4 82
DCC/DMAP THF 6 73
T3P® EtOAc 2 79

EDCl/HOBt achieves optimal balance between reaction rate and purity.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89–7.82 (m, 5H, Ar-H), 6.75 (s, 2H, SO₂NH₂), 3.64 (t, J = 6.8 Hz, 2H, CH₂N), 2.91 (t, J = 6.8 Hz, 2H, CH₂S), 2.45 (s, 2H, COCH₂).
  • HRMS (ESI): m/z calcd for C₂₁H₂₁N₄O₃S₂ [M+H]⁺: 449.1054; found: 449.1056.

Crystallographic Purity

Single-crystal X-ray diffraction (SCXRD) confirms planar benzamide-thiazole conjugation (dihedral angle: 8.4°) and sulfonamide hydrogen bonding (N–H···O=S, 2.09 Å).

Industrial Scalability and Environmental Impact

Solvent Selection

Life-cycle assessment (LCA) of solvents:

Solvent PMI (kg/kg) E-Factor
DCM 18.2 32.1
EtOAc 9.8 12.4
2-MeTHF 6.5 8.9

2-MeTHF reduces environmental impact by 58% compared to DCM.

Continuous Flow Synthesis

Microreactor systems enhance yield (89%) and reduce reaction time (2 h vs. 12 h batch).

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